

The Metabolism of (-)-Dihydrojasmonic Acid in Plant Cells: A Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrojasmonic acid

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Introduction

(-)-Dihydrojasmonic acid (H2JA) is a naturally occurring derivative of the well-characterized phytohormone jasmonic acid (JA). As a member of the jasmonate family of lipid-derived signaling molecules, H2JA plays a role in regulating various aspects of plant growth, development, and defense against biotic and abiotic stresses. While the metabolic pathway of its precursor, jasmonic acid, has been extensively studied, the specific enzymatic steps leading to the formation and catabolism of **(-)-dihydrojasmonic acid** are less defined. This technical guide provides a comprehensive overview of the current understanding of **(-)-dihydrojasmonic acid** metabolism in plant cells, including its biosynthesis from jasmonic acid, putative catabolic pathways, and its role in plant signaling. This document is intended to be a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development, offering insights into the metabolic network of this important signaling molecule.

Biosynthesis of (-)-Dihydrojasmonic Acid

The biosynthesis of **(-)-dihydrojasmonic acid** originates from the well-established jasmonate biosynthetic pathway, which commences with the release of α -linolenic acid from chloroplast membranes. A series of enzymatic reactions in the chloroplast and peroxisome lead to the formation of jasmonic acid.^{[1][2][3]} **(-)-Dihydrojasmonic acid** is subsequently formed through the reduction of the double bond in the pentenyl side chain of jasmonic acid.^[4] While this conversion is known to occur in plants, the specific enzyme responsible for this reduction has

not been fully characterized.[4] It is hypothesized that a reductase enzyme is responsible for this transformation.

The formation of jasmonic acid, the precursor to **(-)-dihydrojasmonic acid**, is a multi-step process localized in the chloroplast and peroxisomes. The key enzymatic steps are:

- **Oxygenation:** Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α -linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][5]
- **Dehydration and Cyclization:** Allene oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide, which is then cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA).[1][5]
- **Reduction:** In the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[5][6]
- **β -Oxidation:** Three cycles of β -oxidation shorten the carboxylic acid side chain of OPC-8:0 to produce (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid.[2][3]

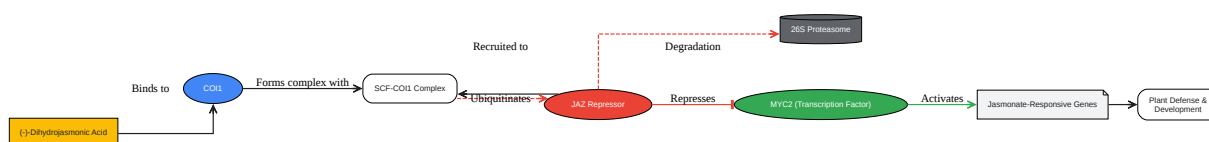
Following its synthesis, (-)-jasmonic acid can be converted to **(-)-dihydrojasmonic acid**.

Catabolism of (-)-Dihydrojasmonic Acid

The catabolic pathway of **(-)-dihydrojasmonic acid** in plants has not been explicitly elucidated. However, it is presumed to undergo similar metabolic fates as jasmonic acid and its other derivatives, which primarily involve hydroxylation and conjugation reactions.[3][7] The catabolism of jasmonoyl-isoleucine (JA-Ile), the most bioactive jasmonate, is well-studied and involves hydroxylation at the C-12 position by cytochrome P450 monooxygenases of the CYP94 family, followed by further oxidation or conjugation.[8][9] It is plausible that **(-)-dihydrojasmonic acid** is also a substrate for these or similar hydroxylases, leading to the formation of hydroxylated dihydrojasmonic acid derivatives, which can then be further metabolized.

Signaling Pathway of (-)-Dihydrojasmonic Acid

(-)-Dihydrojasmonic acid is considered to be a biologically less active form of jasmonic acid. [7] However, it still exhibits jasmonate-like physiological activities, suggesting that it interacts with the core jasmonate signaling pathway.[10] The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to a co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1), an F-box protein, and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[10][11] This binding event leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome, thereby de-repressing transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes.[11] While direct binding affinity data for **(-)-dihydrojasmonic acid** to the COI1-JAZ co-receptor is limited, its ability to elicit jasmonate responses suggests it acts as an agonist of this pathway.[10]



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Caption: A simplified diagram of the proposed **(-)-dihydrojasmonic acid** signaling pathway.

Quantitative Data

Quantitative data on the endogenous levels of **(-)-dihydrojasmonic acid** in various plant tissues are scarce in the literature. However, studies utilizing its derivative, methyl dihydrojasmonate (MDJ), have demonstrated its effectiveness as an elicitor of secondary metabolite production.

Plant Species	Tissue	Treatment	Analyte	Fold Change vs. Control	Reference
Panax notoginseng	Adventitious Roots	5 mg/L Jasmonic Acid	Total Saponins	8.48	[12]
Panax notoginseng	Adventitious Roots	Methyl Dihydrojasmonate	Saponin Biosynthesis Genes	Upregulation	[12]

Experimental Protocols

Extraction and Quantification of (-)-Dihydrojasmonic Acid by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of jasmonates, including **(-)-dihydrojasmonic acid**, from plant tissues.

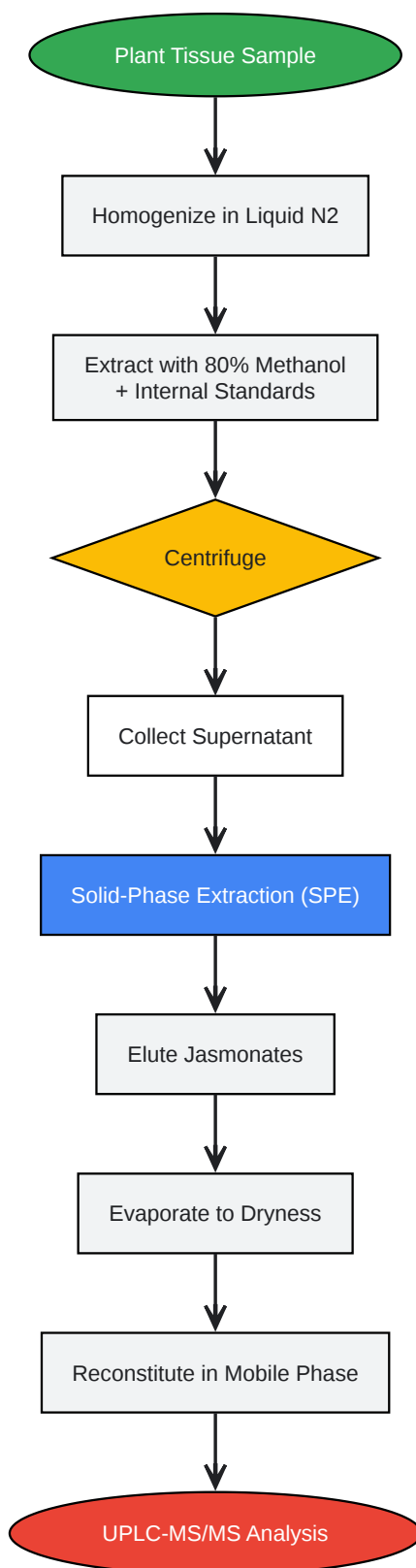
Materials:

- Plant tissue (50-100 mg fresh weight)
- Liquid nitrogen
- Extraction solvent: 80% methanol containing deuterated internal standards (e.g., d5-JA, d2-H2JA)
- Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- UPLC-MS/MS system with a C18 reversed-phase column

Procedure:

- **Sample Homogenization:** Immediately freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

- Extraction: To the frozen powder, add 1 mL of ice-cold extraction solvent containing internal standards. Vortex thoroughly and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Solid-Phase Extraction (SPE):
 - Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the extraction step onto the conditioned cartridge.
 - Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove interfering substances.
 - Elute the jasmonates with 1 mL of 1% formic acid in methanol.
- Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
- UPLC-MS/MS Analysis:
 - Inject the reconstituted sample into the UPLC-MS/MS system.
 - Separate the analytes on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect and quantify the analytes using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for **(-)-dihydrojasmonic acid** and its internal standard.
- Data Analysis: Quantify the endogenous **(-)-dihydrojasmonic acid** by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated with authentic standards.



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Caption: Workflow for the extraction and analysis of **(-)-dihydrojasmonic acid** from plant tissue.

Jasmonate Root Growth Inhibition Assay

This bioassay is used to assess the biological activity of jasmonates by measuring their effect on seedling root growth.

Materials:

- Arabidopsis thaliana seeds (wild-type and jasmonate-insensitive mutants, e.g., coi1)
- Agar plates containing half-strength Murashige and Skoog (MS) medium
- **(-)-Dihydrojasmonic acid** stock solution
- Sterile water
- Ethanol for sterilization

Procedure:

- Plate Preparation: Prepare half-strength MS agar plates containing various concentrations of **(-)-dihydrojasmonic acid** (e.g., 0, 1, 10, 50 μ M). Add the jasmonate from a sterile stock solution to the molten agar after autoclaving and cooling.
- Seed Sterilization and Stratification: Surface-sterilize Arabidopsis seeds with 70% ethanol followed by a bleach solution. Rinse with sterile water and stratify at 4°C for 2-4 days in the dark to synchronize germination.
- Seed Plating: Aseptically place the sterilized and stratified seeds in a row on the surface of the prepared agar plates.
- Incubation: Place the plates vertically in a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.
- Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings. Compare the root lengths of seedlings grown on different concentrations of **(-)-**

dihydrojasmonic acid to the control (no jasmonate). Include jasmonate-insensitive mutants as a negative control to confirm the specificity of the response.

Conclusion

(-)-Dihydrojasmonic acid is an integral part of the complex network of jasmonate signaling in plants. While its metabolism is not as thoroughly understood as that of its precursor, jasmonic acid, current evidence suggests it is formed via the reduction of jasmonic acid and likely undergoes similar catabolic modifications. Its ability to elicit jasmonate-like responses indicates an interaction with the core jasmonate signaling pathway. Further research is needed to identify the specific enzymes involved in its biosynthesis and catabolism and to fully elucidate its physiological roles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the metabolism and function of this intriguing phytohormone.

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